4-Acetamido-3-hydroxybenzoesäure

Übersicht

Beschreibung

4-Acetamido-3-hydroxybenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicine and polymer synthesis. Although the provided papers do not directly discuss 4-Acetamido-3-hydroxybenzoic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 4-Acetamido-3-hydroxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxybenzoic acid derivatives, involves condensation reactions using carboxylic acid anhydrides, acid chlorides, and diphenylcarbonate . For instance, the bulk condensation of 4-hydroxybenzoic acid with acetic anhydride yields high molecular weight poly(4-hydroxybenzoate)s with high degrees of polymerization . Similarly, the synthesis of 4-acetamido-2-ethoxybenzoyl hydrazine, a derivative, is achieved by reacting hydrazine with methyl 4-acetamido-2-ethoxybenzoate, followed by condensation with different aldehydes . These methods could potentially be adapted for the synthesis of 4-Acetamido-3-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed, revealing that it crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups . This information suggests that 4-Acetamido-3-hydroxybenzoic acid may also form specific molecular arrangements influenced by its functional groups, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving 4-hydroxybenzoic acid derivatives are diverse. For example, the kinetics of 4-acetoxybenzoic acid synthesis from 4-hydroxybenzoic acid using acetic anhydride has been studied, providing insights into the reaction mechanism and rate . This knowledge can be useful in optimizing the synthesis of 4-Acetamido-3-hydroxybenzoic acid by understanding the factors that influence its reaction rates and yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structures. For instance, the substituted poly(4-hydroxybenzoate)s synthesized from various 4-hydroxybenzoic acids exhibit different degrees of crystallinity and thermal stability, as indicated by differential scanning calorimetry and thermogravimetric analyses . Additionally, the pseudopolymorphs of a hydroxybenzoic acid derivative demonstrate the influence of solvent molecules on the formation of hydrogen-bonded network structures in the solid state . These findings suggest that the physical and chemical properties of 4-Acetamido-3-hydroxybenzoic acid would also be affected by its specific substituents and the conditions under which it is synthesized and crystallized.

Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften

Hydroxybenzoesäuren sind bekannt für ihre hervorragenden biochemischen und antioxidativen Eigenschaften . Sie können freie Radikale neutralisieren, die schädliche Verbindungen sind, die Zellschäden verursachen können. Dies macht sie möglicherweise nützlich bei der Vorbeugung von Krankheiten im Zusammenhang mit oxidativem Stress, wie Herzerkrankungen und Krebs .

Entzündungshemmende Eigenschaften

Diese Verbindungen haben entzündungshemmende Eigenschaften gezeigt . Sie könnten möglicherweise zur Behandlung von Erkrankungen eingesetzt werden, die durch Entzündungen gekennzeichnet sind, wie Arthritis oder bestimmte Autoimmunerkrankungen .

Antimikrobielle Aktivität

Hydroxybenzoesäuren haben antimikrobielle Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika oder Desinfektionsmittel hin .

Antiatherogene Wirkungen

Diese Verbindungen wurden mit antiatherogenen Wirkungen in Verbindung gebracht , was bedeutet, dass sie möglicherweise zur Verhinderung der Bildung von Atheromen beitragen können, die fettige Ablagerungen in den Arterien sind. Dies könnte sie nützlich bei der Behandlung oder Vorbeugung von Herz-Kreislauf-Erkrankungen machen .

Antidiabetische Prozesse

Hydroxybenzoesäuren haben Potenzial in antidiabetischen Prozessen gezeigt . Sie könnten möglicherweise zur Behandlung von Diabetes eingesetzt werden, möglicherweise durch Mechanismen wie die Verbesserung der Insulinsensitivität oder die Senkung des Blutzuckerspiegels <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

Wirkmechanismus

Target of Action

The primary target of 4-Acetamido-3-hydroxybenzoic acid is Neuraminidase , an enzyme found in Influenza A virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication .

Mode of Action

This inhibition prevents the release of new virus particles from the host cell, thereby limiting the spread of the infection .

Biochemical Pathways

Given its target, it can be inferred that it impacts the life cycle of the influenza a virus . By inhibiting neuraminidase, the compound disrupts the normal replication and spread of the virus within the host organism .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary molecular effect of 4-Acetamido-3-hydroxybenzoic acid is the inhibition of neuraminidase, which results in the prevention of the release of new Influenza A virus particles from the host cell . This can limit the spread of the virus within the host organism, potentially reducing the severity of the infection .

Eigenschaften

IUPAC Name |

4-acetamido-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMQDIKMQHBQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329643 | |

| Record name | 4-acetamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10098-40-5 | |

| Record name | 4-acetamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

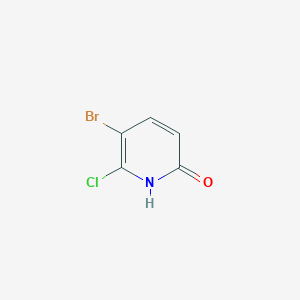

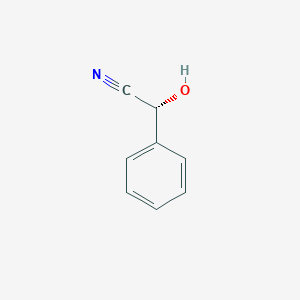

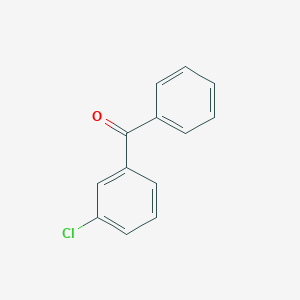

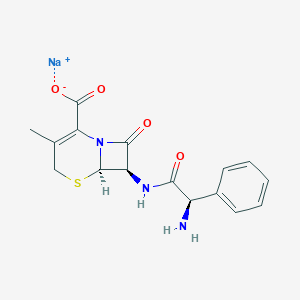

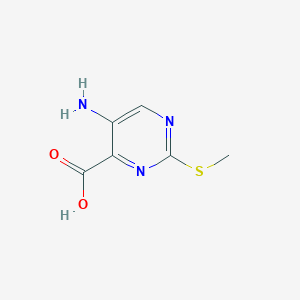

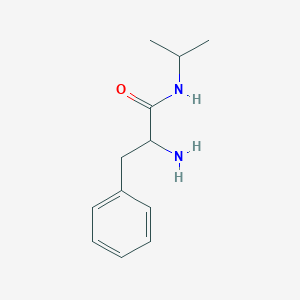

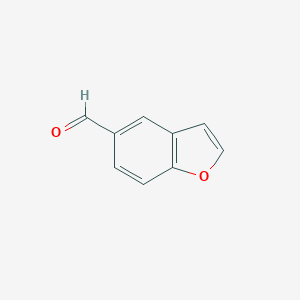

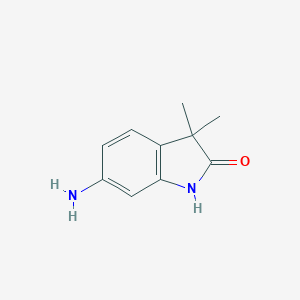

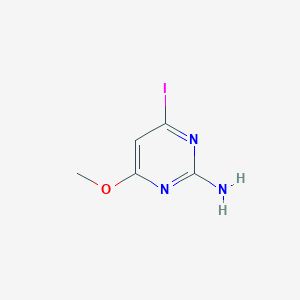

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-acetamido-3-hydroxybenzoic acid in amicetin biosynthesis?

A1: 4-Acetamido-3-hydroxybenzoic acid is a key intermediate in the biosynthesis of amicetin. The research demonstrated that inactivation of either the benzoate coenzyme A (benzoate-CoA) ligase gene amiL or the N-acetyltransferase gene amiF in the amicetin-producing bacteria Streptomyces vinaceusdrappus NRRL 2363 resulted in the accumulation of both cytosamine and 4-acetamido-3-hydroxybenzoic acid. [] This finding indicates that these two compounds are precursors to amicetin and that the enzyme AmiF, an amide synthethase, plays a crucial role in linking cytosine and p-aminobenzoic acid (PABA) to form 4-acetamido-3-hydroxybenzoic acid, which is then further modified and incorporated into the final amicetin molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)